tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Medicinal Chemistry Chemical Biology Kinase Inhibitor Synthesis

Protocol fidelity risk: Using regioisomers or deprotected analogs of this N-Boc-piperazine intermediate compromises SAR and patent-example reproducibility. This compound provides orthogonal Boc/methyl ester protection for sequential diversification. • Exact 4-cyano-3-(methoxycarbonyl) substitution ensures correct exit vector geometry for kinase hinge binding. • ≥95% HPLC purity with certificate of analysis; store at 2-8°C, ship ambient. • Available from multiple production batches for consistent supply.

Molecular Formula C18H23N3O4
Molecular Weight 345.4 g/mol
Cat. No. B12846935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
Molecular FormulaC18H23N3O4
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)OC
InChIInChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-9-7-20(8-10-21)14-6-5-13(12-19)15(11-14)16(22)24-4/h5-6,11H,7-10H2,1-4H3
InChIKeySAHGSNVBPWJTIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate Overview


tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 1345628-09-2, also indexed as 2242744-14-3) is an N-Boc-protected piperazine derivative bearing a 4-cyano-3-(methoxycarbonyl)phenyl substituent . Its molecular formula is C18H23N3O4 with a molecular weight of 345.4 g/mol . This compound is supplied as a research-grade intermediate by multiple vendors, typically at purities ≥95%, for use as a synthetic building block in medicinal chemistry programs .

N-Boc protected piperazine building block for medicinal chemistry synthesis
Orthogonal deprotection: Boc removable under acidic conditions; methyl ester remains intact
Defined 4-cyano-3-(methoxycarbonyl) regiochemistry for synthetic protocol fidelity

tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate – Procurement Substitution Risk


In the absence of published head-to-head specificity data, the risk of generic substitution of this compound rests on fundamental medicinal chemistry principles. The precise positional arrangement of the cyano (4-position) and methoxycarbonyl (3-position) substituents on the phenyl ring dictates the vector and electronic character of the piperazine moiety used in fragment-based drug design or library synthesis . Swapping this intermediate for an analog with altered substitution—such as a 3-cyano-4-methoxycarbonyl regioisomer, a carboxylic acid derivative (CAS 1980044-03-8), or a pyridyl analog—will produce a different final compound with unpredictable changes in target binding, physicochemical properties, and synthetic route compatibility . Procuring the exact building block specified in a synthetic protocol is therefore essential to ensure fidelity to a validated structure-activity relationship (SAR) or patent example.

Functional group mismatch
Target: Methyl ester (neutral, Boc-orthogonal)
Carboxylic acid analog (ionizable, direct amide coupling)

May shift purification behavior and alter downstream synthetic route design

Regioisomer mismatch
Target: 4-cyano-3-(methoxycarbonyl) substitution
3-cyano-4-(methoxycarbonyl) regioisomer

Regiochemistry may affect target recognition geometry; class-level SAR suggests potential affinity shifts

Heterocycle substitution risk
Target: Phenyl core with defined substitution
Pyridyl analog (altered electronics and geometry)

Heterocycle replacement may shift physicochemical properties and synthetic route compatibility

tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate: Differentiation Evidence vs. Analog Building Blocks


Biochemical Comparator Data – No Public Data

A comprehensive search of primary research papers and patents did not yield any head-to-head biochemical, cellular, or in vivo comparison data for tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate against a defined analog. BindingDB entries were identified for structurally distinct IRAK4 inhibitor chemotypes containing different scaffolds and substitution, but none correspond to this exact compound. The deprotected analog methyl 2-cyano-5-(piperazin-1-yl)benzoate (CAS 1980038-55-8) and the carboxylic acid derivative (CAS 1980044-03-8) are described in vendor literature as intermediates for kinase inhibitor development, yet no quantitative target engagement or selectivity data are publicly available for comparison. Consequently, no evidence dimension meeting the mandatory conditions (clear comparator, quantitative data for both target and comparator, defined assay context) can be reported.

Biochemical Data Gap
Data to verify
No public head-to-head comparator data identified
Selection relies on synthetic protocol fidelity
BindingDB entries correspond to distinct chemotypes
Medicinal Chemistry Chemical Biology Kinase Inhibitor Synthesis

Methyl Ester vs. Carboxylic Acid Physicochemical Comparison

The target compound (methyl ester, CAS 1345628-09-2) can be compared at the class level to its carboxylic acid analog, 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-cyanobenzoic acid (CAS 1980044-03-8) . The methyl ester functionality provides increased lipophilicity (estimated cLogP shift of approximately +1.0 to +1.5 log units relative to the acid) and serves as a protected carboxylic acid handle, allowing orthogonal deprotection of the Boc group under acidic conditions without affecting the ester . In contrast, the free carboxylic acid analog offers a direct conjugation handle for amide bond formation, but is ionizable at physiological pH, which can complicate purification and LC-MS analysis of subsequent intermediates. This differential is relevant for synthetic route design where late-stage diversification via the ester or acid is required.

Ester vs Acid Function
Class-level
Methyl ester shifts cLogP ~+1.0 to +1.5 vs carboxylic acid; enables Boc-orthogonal deprotection
Informs synthetic route and purification design
In silico estimate; not experimentally measured for this pair
Physicochemical Profiling Synthetic Chemistry Building Block Selection

Regioisomer Comparison: 4-Cyano-3 vs. 3-Cyano-4 Substitution

The target compound possesses the cyano group at the 4-position and the methoxycarbonyl group at the 3-position of the phenyl ring (alternatively named tert-butyl 4-(3-cyano-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate, CAS 2242744-14-3) . The regioisomeric variant with reversed substitution (3-cyano-4-methoxycarbonyl) would place the piperazine attachment at a different position relative to the electron-withdrawing groups, altering the electronic environment of the aniline nitrogen and the dihedral angle between the phenyl and piperazine rings. This geometric change can affect molecular recognition in target binding pockets, as demonstrated across numerous piperazine-containing kinase inhibitor series where even minor positional changes in substituents have resulted in >10-fold shifts in potency. However, no experimental data directly quantifying this effect for the exact target compound versus its regioisomer are publicly available.

Regioisomer Comparison
Class-level
4-cyano-3-(methoxycarbonyl) vs reversed 3-cyano-4-(methoxycarbonyl) substitution
Regiochemistry may affect target recognition geometry
Class-level SAR inference; not directly measured for this pair
Regioisomerism Structure-Activity Relationship Fragment-Based Drug Design

tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate – Application Scenarios


Exact Intermediate for Patent Replication

When a synthetic route described in a patent or internal medicinal chemistry report specifies the use of tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate as a key intermediate, procurement of this exact building block ensures fidelity to the validated protocol. Substitution with the free carboxylic acid analog or a regioisomer would alter subsequent reaction outcomes, potentially invalidating the synthetic route, as noted in Section 3 .

Fragment-Based Library with Orthogonal Deprotection

The combination of an N-Boc protecting group and a methyl ester on the aryl ring provides orthogonal deprotection handles. The Boc group can be removed under acidic conditions to reveal the free piperazine for further diversification, while the methyl ester remains intact and can be hydrolyzed in a subsequent step. This dual protection strategy is valuable for constructing fragment libraries where sequential derivatization is required .

SAR Exploration of Piperazine Kinase Inhibitors

The cyano and methoxycarbonyl substituents serve as both pharmacophoric elements and synthetic handles. In kinase inhibitor programs, the cyano group can act as a hydrogen bond acceptor or a metabolically stable bioisostere for halogen substituents, while the ester provides a point for late-stage diversification to amides or acids. The precise 4-cyano-3-methoxycarbonyl arrangement ensures the correct exit vector geometry for the piperazine moiety, which is critical for engaging the hinge region or allosteric pockets of kinase targets .

Quality-Controlled Preclinical Procurement

For programs advancing a lead series to preclinical development, sourcing this compound from a supplier that provides analytical certificates (HPLC purity ≥95%, NMR confirmation, and water content) is essential. The availability of this compound from multiple vendors (Fisher Scientific, LookChem, CymitQuimica) allows competitive sourcing while maintaining batch-to-batch consistency, though no vendor-specific purity or impurity profiling data were found in the public domain for comparison .

Application
Selection Property
Validation Focus
Patent synthetic protocol replication
Regiochemical fidelity
Synthetic route reproducibility
Orthogonal fragment library synthesis
Dual Boc/ester protection
Sequential deprotection review
Piperazine pharmacophore SAR studies
Defined exit vector geometry
Pharmacophore alignment review
Lead series synthesis procurement
Analytical batch traceability
HPLC purity and NMR identity confirmation
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